HATU

Content Navigation

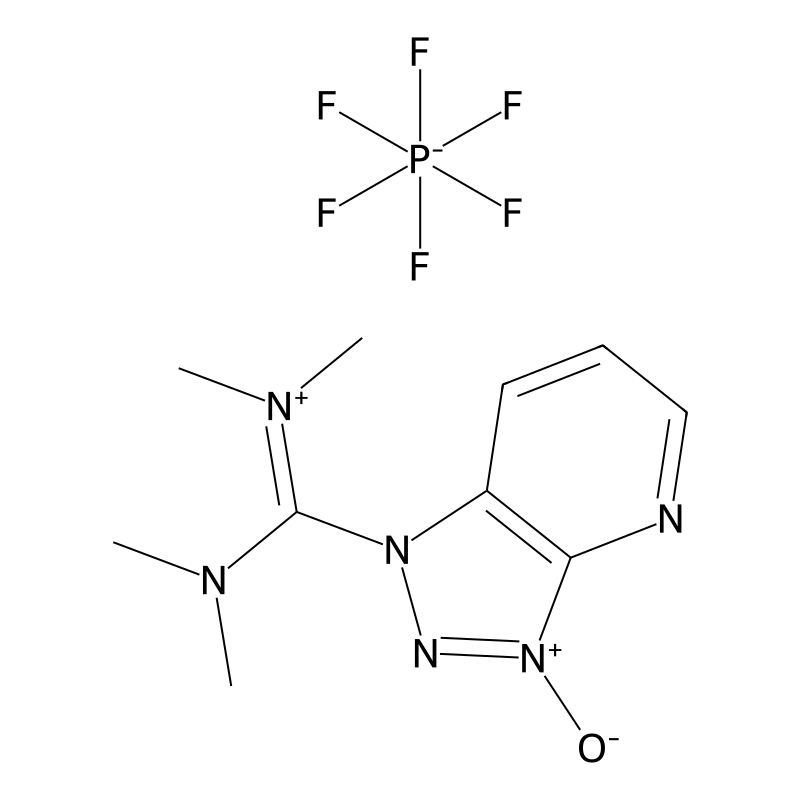

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

HATU is a highly efficient, stand-alone uronium/aminium salt-based peptide coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole). It is widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization. Characterized by the presence of a pyridine nitrogen at position 7 of its benzotriazole ring, HATU provides a distinctive neighboring group effect that accelerates the formation of active esters compared to traditional HOBt-based reagents [1]. In industrial and advanced academic procurement, HATU is prioritized as a premium reagent for synthesizing sterically hindered amides, handling N-methylated amino acids, and driving difficult macrocyclizations where standard carbodiimides or HBTU exhibit sluggish kinetics or unacceptable yield drops .

While HBTU and carbodiimide/HOBt systems are cost-effective for routine peptide elongation, substituting them for HATU in complex sequences often leads to critical synthesis failures. The lack of the 7-aza nitrogen in HBTU means it cannot provide the internal basicity and hydrogen-bonding assistance required to rapidly activate sterically hindered carboxylic acids or stabilize the transition state during aminolysis [1]. Consequently, using generic substitutes for demanding couplings—such as consecutive N-methylated residues or α,α-dialkyl amino acids like Aib—results in high rates of incomplete coupling, sequence deletion, and elevated epimerization . For procurement, selecting HATU over HBTU is a calculated investment to prevent costly downstream purification bottlenecks and total synthesis failures in high-value peptide APIs.

Yield Enhancement in Sterically Hindered Pentapeptide Synthesis

In comparative studies evaluating the synthesis of sterically hindered pentapeptides, HATU demonstrates a profound advantage over traditional HOBt-based uronium salts. While HBTU struggles to drive the reaction to completion due to the lack of neighboring group participation, HATU achieves an 83% yield, nearly doubling the efficiency of HBTU. This difference is driven by the 7-aza nitrogen in HATU, which acts as an internal base to accelerate the formation of the highly reactive O-acyluronium intermediate .

| Evidence Dimension | Coupling yield for hindered pentapeptide sequences |

| Target Compound Data | 83% yield |

| Comparator Or Baseline | HBTU (47% yield) |

| Quantified Difference | +36% absolute yield increase |

| Conditions | Solid-phase peptide synthesis (SPPS) of hindered pentapeptide models |

Procuring HATU for sterically demanding sequences prevents sequence truncation, directly increasing crude API yield and reducing expensive preparative HPLC purification.

Reaction Kinetics in Solution-Phase Segment Condensation

The active ester generated by HATU (the HOAt ester) is significantly more reactive than the corresponding HOBt ester generated by HBTU. Quantitative assessments of solution-phase coupling kinetics reveal that the HOAt-based activation pathway enhances coupling yields by 6- to 32-fold compared to HOBt-based baselines. This rapid kinetic profile ensures that aminolysis outpaces competing side reactions, such as N-acylurea formation or hydrolysis, even in highly dilute macrocyclization or segment condensation environments .

| Evidence Dimension | Enhancement of solution-phase coupling reaction rate and yield |

| Target Compound Data | 6- to 32-fold enhancement (via HOAt active ester) |

| Comparator Or Baseline | HBTU / HOBt-based active esters (Baseline = 1x) |

| Quantified Difference | Up to 32x faster/higher yield |

| Conditions | Solution-phase peptide segment condensation |

Faster reaction kinetics minimize the accumulation of degradation byproducts, allowing manufacturers to shorten cycle times and improve overall throughput in solution-phase workflows.

Suppression of Epimerization in Chiral Amide Bond Formation

Maintaining stereochemical integrity during the activation of C-terminal carboxylic acids is a major challenge, especially for N-methylated or highly prone residues. The neighboring group effect of the pyridine nitrogen in HATU stabilizes the transition state, reducing the lifespan of the racemization-prone oxazolone intermediate. Consequently, HATU reduces the loss of chiral integrity by up to 50% compared to HBTU and standard carbodiimide systems .

| Evidence Dimension | Reduction in epimerization (racemization) rate |

| Target Compound Data | Up to 50% reduction in chiral integrity loss |

| Comparator Or Baseline | HBTU / HOBt-based reagents |

| Quantified Difference | 50% relative decrease in diastereomeric impurity formation |

| Conditions | Activation and coupling of epimerization-prone amino acids |

Minimizing epimerization is critical for regulatory compliance in peptide drug manufacturing, as diastereomeric impurities are notoriously difficult to separate and quantify.

Solid-Phase Synthesis of Long or Aggregation-Prone Peptides

As peptide chains grow beyond 20-30 residues, on-resin aggregation and steric shielding drastically reduce coupling efficiency. HATU's accelerated reaction kinetics (up to 32-fold faster than HBTU) overcome these barriers, ensuring complete coupling at challenging junctions and minimizing deletion sequences. It is a highly effective reagent for synthesizing complex APIs like GLP-1 agonists or long viral antigens .

Coupling of N-Methylated and α,α-Dialkyl Amino Acids

Standard reagents like HBTU or DIC/HOBt frequently fail to couple sterically hindered residues such as N-methyl amino acids or α-aminoisobutyric acid (Aib), leading to yields below 50%. HATU's neighboring group participation drives these difficult couplings to near-quantitative yields (e.g., 83% vs 47% for hindered pentapeptides), making it indispensable for synthesizing constrained peptidomimetics and foldamers .

Head-to-Tail Peptide Macrocyclization

Cyclization of linear peptides in dilute solution is a kinetically slow process that competes with intermolecular oligomerization and C-terminal epimerization. By accelerating the macrolactamization rate and suppressing chiral degradation by up to 50%, HATU maximizes the yield of the desired monomeric cyclic peptide, which is critical for the development of cyclic peptide therapeutics and constrained macrocycles [1].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types